Product packaging for 3-Fluoro-1-oxa-8-azaspiro[4.5]decane(Cat. No.:)

3-Fluoro-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B11920375
M. Wt: 159.20 g/mol
InChI Key: NWFWQBSPKCCTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-1-oxa-8-azaspiro[4.5]decane is a fluorinated spirocyclic building block of high interest in medicinal chemistry and drug discovery. This compound features a unique structure combining oxygen and nitrogen heterocycles in a spiro-fused system, which is further functionalized with a fluorine atom to modulate its electronic properties, metabolic stability, and bioavailability. Spirocyclic scaffolds like this one are prized for their three-dimensionality and ability to efficiently explore chemical space in the design of novel bioactive molecules . While specific biological data for this exact molecule may be limited, its structural similarity to other 1-oxa-8-azaspiro[4.5]decane derivatives reveals its significant research value. Related compounds based on the 1-oxa-8-azaspiro[4.5]decane core have been investigated as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for treating a wide range of conditions, including neuropathic pain , chronic pain , anxiety disorders , and overactive bladder . The incorporation of a fluorine atom is a common strategy in lead optimization, making this fluorinated analog a valuable reagent for synthesizing and evaluating new FAAH inhibitors or other targeted therapeutics. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this high-purity compound as a key synthetic intermediate to advance their discovery programs in neuroscience, pain management, and other therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14FNO B11920375 3-Fluoro-1-oxa-8-azaspiro[4.5]decane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14FNO

Molecular Weight

159.20 g/mol

IUPAC Name

3-fluoro-1-oxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C8H14FNO/c9-7-5-8(11-6-7)1-3-10-4-2-8/h7,10H,1-6H2

InChI Key

NWFWQBSPKCCTMW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(CO2)F

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 1 Oxa 8 Azaspiro 4.5 Decane and Analogs

Retrosynthetic Analysis of the 1-Oxa-8-azaspiro[4.5]decane Core

A retrosynthetic analysis of the 1-oxa-8-azaspiro[4.5]decane core provides a logical framework for planning its synthesis. The primary disconnection points are typically at the carbon-heteroatom bonds, leading back to simpler, more readily available starting materials. epa.gov

Common Building Blocks for Spiro[4.5]decane Ring Systems

The construction of the spiro[4.5]decane framework, which consists of a five-membered ring fused to a six-membered ring at a single carbon atom, relies on a variety of commercially available or easily synthesizable building blocks. researchgate.netchemicalbook.com For the 1-oxa-8-azaspiro[4.5]decane system, logical precursors often involve a piperidine (B6355638) ring that is further functionalized to form the oxolane (tetrahydrofuran) portion.

Key building blocks for the synthesis of the 1-oxa-8-azaspiro[4.5]decane core include:

Piperidine derivatives: 4-piperidone (B1582916) and its N-protected derivatives are common starting points. The nitrogen atom can be protected with groups like tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions during the synthesis.

Tetrahydropyran (B127337) derivatives: In some strategies, a pre-formed tetrahydropyran ring can be used. For instance, tetrahydropyran-4-carbonitrile can serve as a precursor for the construction of the attached piperidine ring. chemspider.com

Acyclic precursors: Linear molecules containing the necessary functional groups for a double cyclization can also be employed.

Key Cyclization Reactions for Spiroheterocycle Formation

The formation of the spirocyclic system is the cornerstone of the synthesis. Several key cyclization reactions are employed to construct the 1-oxa-8-azaspiro[4.5]decane core.

One prominent method is the Prins-type cyclization . This reaction involves the acid-catalyzed reaction of a ketone with a homoallylic alcohol to form a substituted tetrahydropyran ring. sigmaaldrich.com For instance, reacting an N-protected 4-piperidone with a suitable homoallylic alcohol can directly generate the spirocyclic ether linkage. sigmaaldrich.com

Another important strategy is intramolecular cyclization . This can involve the formation of the oxolane ring from a suitably functionalized piperidine. For example, a piperidine derivative bearing a hydroxypropyl group at the 4-position can undergo intramolecular cyclization to form the 1-oxa-8-azaspiro[4.5]decane ring system. This cyclization can be promoted by reagents like triphenylphosphine (B44618) and a dialkyl azodicarboxylate in a Mitsunobu reaction. sigmaaldrich.com

Reductive cyclization strategies have also been developed for the synthesis of spiroacetals, which share structural similarities with the target molecule. These methods often involve the stereoselective reduction of a precursor molecule that then spontaneously cyclizes.

Stereoselective Synthesis of Fluoro-Spirocyclic Compounds

Achieving the desired stereochemistry is often a critical aspect of synthesizing biologically active molecules. nih.gov The synthesis of specific stereoisomers of 3-fluoro-1-oxa-8-azaspiro[4.5]decane necessitates the use of stereoselective methods.

Chiral Auxiliary and Catalyst-Directed Approaches

Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct the stereochemical outcome of a reaction. researchgate.net Once the desired stereocenter is created, the auxiliary is removed. researchgate.net In the context of spirocycle synthesis, a chiral auxiliary can be incorporated into one of the building blocks to influence the facial selectivity of the cyclization reaction.

Catalyst-directed approaches offer an alternative and often more efficient method for achieving stereoselectivity. Chiral catalysts, such as those based on transition metals or organocatalysts, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. chemspider.com For instance, dinuclear zinc catalysts have been successfully used in the enantioselective construction of trifluoromethyl-containing spirooxindoles. nih.gov

Enantioselective Synthesis Strategies for this compound Stereoisomers

The enantioselective synthesis of specific stereoisomers of this compound can be approached in several ways. One strategy involves the use of a chiral starting material, such as an enantiomerically pure piperidine derivative. Subsequent cyclization and fluorination would then lead to the desired stereoisomer.

Alternatively, an asymmetric cyclization reaction can be employed to set the stereochemistry of the spirocyclic core. For example, an enantioselective Prins cyclization using a chiral Lewis acid catalyst could produce an enantiomerically enriched 1-oxa-8-azaspiro[4.5]decane precursor.

Furthermore, biocatalytic methods, such as the use of transaminases, have been applied to the synthesis of chiral 1-oxa-8-azaspiro[4.5]decan-3-amine, which could serve as a precursor to the fluorinated analog.

Introduction of the Fluorine Atom at the C-3 Position

The final key step in the synthesis is the introduction of the fluorine atom at the C-3 position of the oxolane ring. The choice of fluorinating agent and reaction conditions is crucial for the success of this transformation.

A common precursor for this fluorination is the corresponding alcohol, 1-oxa-8-azaspiro[4.5]decan-3-ol . researchgate.net This alcohol can be synthesized and then converted to the fluoride (B91410).

One established method for this transformation is through a nucleophilic substitution reaction . The hydroxyl group of the alcohol is first converted into a good leaving group, such as a tosylate. Subsequent reaction with a fluoride source, such as a fluoride salt, displaces the tosylate group to yield the desired 3-fluoro derivative. This method has been successfully used for the synthesis of [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives for use as radioligands.

The choice of fluorinating agent is critical and a variety of reagents are available for both nucleophilic and electrophilic fluorinations.

Table of Common Fluorinating Reagents

Reagent Name Abbreviation Type
Diethylaminosulfur trifluoride DAST Nucleophilic
N,N'-bis(2-chloroethyl)-N-nitrosourea BCNU Nucleophilic
Selectfluor F-TEDA-BF₄ Electrophilic

Electrophilic fluorination can also be a viable strategy. This would typically involve the formation of an enol ether or enolate from the corresponding ketone, 1-oxa-8-azaspiro[4.5]decan-3-one, followed by reaction with an electrophilic fluorine source like Selectfluor or NFSI. The regioselectivity of this reaction would be directed by the position of the double bond in the enol intermediate.

Table of Mentioned Chemical Compounds

Compound Name
This compound
1-Oxa-8-azaspiro[4.5]decane
4-Piperidone
tert-Butyloxycarbonyl
Tetrahydropyran-4-carbonitrile
1-Oxa-8-azaspiro[4.5]decan-3-ol
1-Oxa-8-azaspiro[4.5]decan-3-one
Diethylaminosulfur trifluoride
N,N'-bis(2-chloroethyl)-N-nitrosourea
Selectfluor
N-Fluorobenzenesulfonimide
1-oxa-8-azaspiro[4.5]decan-3-amine

Electrophilic and Nucleophilic Fluorination Reagents and Conditions

The successful synthesis of fluorinated 1-oxa-8-azaspiro[4.5]decane derivatives relies on the selection of appropriate fluorinating agents and reaction conditions. Both electrophilic and nucleophilic fluorination methods have been employed for the synthesis of analogous fluorinated piperidines and spirocyclic systems.

Electrophilic Fluorination:

Electrophilic fluorinating reagents deliver an electrophilic fluorine equivalent (F) to a nucleophilic substrate. One of the most common and versatile electrophilic fluorinating agents is 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor® numberanalytics.comwikipedia.org. It is an air- and water-tolerant solid, making it a convenient reagent for various fluorination reactions numberanalytics.com.

The fluorination of ketones and enol derivatives using Selectfluor is a well-established method. For the synthesis of this compound, a plausible precursor is the corresponding ketone, 1-oxa-8-azaspiro[4.5]decan-3-one. The reaction of the N-protected ketone with Selectfluor, often in the presence of an acid catalyst, can yield the desired α-fluoroketone researchgate.net. The nitrogen atom of the spirocycle would likely require protection, for instance as a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

Table 1: Representative Electrophilic Fluorination Reagents

Reagent Name Chemical Name Key Features
Selectfluor® 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Solid, air- and water-tolerant, versatile for various substrates. numberanalytics.comwikipedia.org

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Effective for fluorination of carbanions and enolates. |

Nucleophilic Fluorination:

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F). This is a common strategy for introducing fluorine, particularly in the context of radiolabeling with fluorine-18 (B77423) ([¹⁸F]). A typical approach involves the synthesis of a precursor bearing a good leaving group, such as a tosylate or mesylate, at the desired position.

For the synthesis of this compound, the corresponding alcohol, 1-oxa-8-azaspiro[4.5]decan-3-ol, serves as a key intermediate. The hydroxyl group can be converted to a tosylate, which is then displaced by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst like Kryptofix 2.2.2. This method has been successfully applied in the synthesis of [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives for positron emission tomography (PET) imaging nih.gov.

Table 2: Common Nucleophilic Fluorination Reagents and Conditions

Fluoride Source Leaving Group Typical Conditions Application Example
Potassium Fluoride (KF) Tosylate, Mesylate High temperature, aprotic solvent (e.g., acetonitrile), phase-transfer catalyst (e.g., Kryptofix 2.2.2) Synthesis of [¹⁸F]-labeled radiotracers nih.gov
Cesium Fluoride (CsF) Tosylate, Mesylate Milder conditions compared to KF, often used for less reactive substrates. General nucleophilic fluorination.

Regioselective and Stereoselective Fluorination Techniques

Controlling the regioselectivity and stereoselectivity of the fluorination reaction is crucial for the synthesis of specific isomers of this compound.

Regioselectivity:

In the context of electrophilic fluorination of 1-oxa-8-azaspiro[4.5]decan-3-one, the reaction is inherently regioselective, targeting the α-position to the carbonyl group. For nucleophilic substitution, the regioselectivity is dictated by the position of the leaving group, which is synthetically installed at the C-3 position from the corresponding alcohol.

Stereoselectivity:

Achieving stereoselectivity in the synthesis of this compound can be more challenging. The hydrogenation of fluorinated pyridines to the corresponding piperidines often proceeds with cis-selectivity acs.orgnih.gov. This approach, however, would require the construction of the spirocyclic system from a pre-fluorinated piperidine.

For the direct fluorination of the spirocycle, the stereochemical outcome depends on the chosen method. Nucleophilic substitution of a cyclic secondary tosylate with fluoride often proceeds with inversion of configuration via an S\textsubscript{N}2 mechanism. Therefore, the stereochemistry of the final product is dependent on the stereochemistry of the starting alcohol.

The use of chiral fluorinating agents or catalysts can induce enantioselectivity in electrophilic fluorination reactions. Chiral non-racemic fluorinating agents based on a 1,4-diazabicyclo[2.2.2]octane (DABCO) skeleton have been developed for enantioselective fluorination google.com. Furthermore, catalytic asymmetric fluorination of carbonyl compounds can be achieved using chiral transition metal complexes or organocatalysts mdpi.com.

Advanced Derivatization and Functionalization of the Spiro[4.5]decane Scaffold

The versatility of the 1-oxa-8-azaspiro[4.5]decane scaffold allows for extensive derivatization at both the nitrogen atom and other positions on the spirocyclic framework, enabling the synthesis of a diverse library of analogs.

Diversification Strategies at the Nitrogen Atom (N-8)

The secondary amine at the N-8 position of the 1-oxa-8-azaspiro[4.5]decane core is a prime site for functionalization. Common derivatization strategies include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The nitrogen can be readily alkylated using various alkyl halides or by reductive amination. This allows for the introduction of a wide range of substituents, which can modulate the pharmacological properties of the molecule.

N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding amides. This modification can influence the basicity and lipophilicity of the compound.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents at the N-8 position.

Systematic modifications at the N-8 position of 1-oxa-8-azaspiro[4.5]decanes have been shown to significantly impact their biological activity, as demonstrated in studies of M1 muscarinic agonists nih.gov.

Functional Group Interconversions on the Spirocyclic Framework

Beyond the introduction of fluorine, other functional groups on the 1-oxa-8-azaspiro[4.5]decane scaffold can be interconverted to generate further analogs. For instance, the ketone at the C-3 position of 1-oxa-8-azaspiro[4.5]decan-3-one can be a versatile handle for various transformations.

Table 3: Functional Group Interconversions from 1-Oxa-8-azaspiro[4.5]decan-3-one

Starting Functional Group Reagents and Conditions Resulting Functional Group
Ketone (at C-3) NaBH₄, MeOH Alcohol (at C-3)
Ketone (at C-3) Wittig reagent (e.g., Ph₃P=CH₂) Methylene (at C-3) nih.gov
Ketone (at C-3) Ethane-1,2-dithiol, BF₃·OEt₂ Dithioketal (at C-3) nih.gov

These transformations provide access to a variety of analogs with different functionalities at the C-3 position, which can be crucial for structure-activity relationship (SAR) studies.

Optimization of Synthetic Pathways for Research Scale Production

The development of efficient and scalable synthetic routes is essential for the production of sufficient quantities of this compound and its analogs for preclinical research. Optimization strategies often focus on improving yields, reducing the number of synthetic steps, and utilizing readily available starting materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of spirocyclic heterocycles rsc.orgelsevierpure.com. This technology can be particularly beneficial for optimizing steps such as N-alkylation or cross-coupling reactions.

Furthermore, purification methods need to be optimized for scalability. Chromatographic purification, while effective at the laboratory scale, can be cumbersome for larger quantities. Crystallization or distillation, where applicable, are more amenable to large-scale production. A well-designed synthetic route will consider these factors from the outset to ensure a smooth transition from discovery to development.

Structural and Conformational Investigations of 3 Fluoro 1 Oxa 8 Azaspiro 4.5 Decane

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the three-dimensional structure of 3-Fluoro-1-oxa-8-azaspiro[4.5]decane would necessitate the use of advanced spectroscopic methods.

NMR spectroscopy would be the primary tool for elucidating the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals. The chemical shifts and coupling constants of the protons on the piperidine (B6355638) and tetrahydrofuran (B95107) rings would provide crucial information about their local electronic environments and dihedral angles, respectively. The protons adjacent to the nitrogen and oxygen atoms, as well as those near the fluorine atom, would exhibit characteristic chemical shifts.

¹⁹F NMR: Fluorine-19 NMR spectroscopy would provide direct information about the electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus and its coupling to nearby protons would be highly sensitive to the molecule's conformation.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning all the proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be critical for determining the through-space proximity of protons, offering insights into the preferred conformation and the relative stereochemistry of the molecule in solution.

A hypothetical table of expected ¹³C NMR chemical shifts and C-F coupling constants is presented below, based on data from similar fluorinated heterocyclic systems.

AtomExpected Chemical Shift (ppm)Expected J-Coupling (Hz)
C270-75
C385-95¹JCF ≈ 170-190
C435-45²JCF ≈ 15-25
C5 (spiro)75-85
C640-50
C725-35
C940-50
C1025-35

Single-crystal X-ray diffraction analysis would be the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the absolute configuration of the stereocenters and the preferred conformation of the molecule in the crystal lattice. Such data is invaluable for validating the conformational preferences observed in solution by NMR spectroscopy and for providing a benchmark for computational studies.

Conformational Analysis of the Spiro[4.5]decane System

The conformational landscape of this compound is dictated by the interplay of the conformational preferences of the individual rings, the steric constraints imposed by the spiro linkage, and the influence of the fluorine substituent.

Piperidine Ring: The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. The nitrogen atom can undergo inversion, and the substituents on the ring can occupy either axial or equatorial positions. The presence of the spiro center would likely lock the piperidine ring into a specific chair conformation.

Tetrahydrofuran Ring: The five-membered tetrahydrofuran ring is flexible and typically adopts an envelope or twist conformation to minimize torsional strain. The exact conformation would be influenced by the substitution pattern and the steric demands of the spiro fusion.

The introduction of a fluorine atom at the C-3 position of the tetrahydrofuran ring has a profound impact on the conformational behavior of this compound.

Steric Effects: The steric bulk of the fluorine atom, although relatively small, will influence the conformational equilibrium of the tetrahydrofuran ring. It may favor a conformation that minimizes steric interactions with adjacent substituents.

Electronic Effects: The highly electronegative nature of the fluorine atom leads to significant electronic effects. The Gauche effect, which is the tendency of a molecule to adopt a gauche conformation when it contains electronegative substituents, could play a crucial role in determining the preferred torsional angles around the C-C bonds in the tetrahydrofuran ring. Furthermore, hyperconjugative interactions between the C-F bond and adjacent σ* orbitals can also influence conformational stability. These electronic factors can lead to conformational preferences that might not be predicted based on sterics alone.

Intramolecular Interactions and Fluorine Effects

The presence of a highly electronegative fluorine atom and a secondary amine within the same molecule creates the potential for a range of intramolecular interactions that can significantly influence the compound's three-dimensional structure and reactivity. These interactions are primarily governed by the spatial relationship between the fluorine atom and the N-H proton of the piperidine ring.

Intramolecular Hydrogen Bonding:

A key intramolecular interaction anticipated in this compound is the formation of a hydrogen bond between the nitrogen-bound proton (N-H) of the piperidine ring and the fluorine atom (N-H···F-C). The existence and strength of such hydrogen bonds in similar fluorinated organic molecules have been convincingly established through a combination of NMR spectroscopy and DFT calculations. nih.govrsc.orgrsc.orga-z.luresearchgate.netresearchgate.net

The primary evidence for such an interaction in solution-state NMR would be the observation of a through-space scalar coupling (¹ʰJFH) between the N-H proton and the fluorine atom. rsc.orgrsc.org The magnitude of this coupling constant is dependent on the H···F distance and the N-H···F bond angle. In related fluorinated hydrazides and benzanilides, these couplings have been detected, providing direct proof of the hydrogen bond's existence. rsc.orgresearchgate.net

Furthermore, the chemical shift of the N-H proton is a sensitive probe for hydrogen bonding. In a non-polar solvent, the formation of an intramolecular hydrogen bond would shield the N-H proton from the solvent, typically resulting in a downfield chemical shift compared to a similar compound lacking the fluorine acceptor. Variable temperature NMR experiments can also be insightful; a smaller temperature coefficient (dδ/dT) for the N-H proton chemical shift would suggest its involvement in a stable intramolecular hydrogen bond.

Computational studies, specifically DFT calculations, are invaluable for corroborating experimental findings. nih.govrsc.orgresearchgate.net Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can identify bond critical points and visualize weak interactions, respectively, providing theoretical support for the presence of an N-H···F-C hydrogen bond. rsc.orgresearchgate.net The calculated H···F distance and N-H···F angle in the lowest energy conformers would be strong indicators of hydrogen bonding.

Interactive Table: Expected NMR and Computational Parameters for N-H···F-C Hydrogen Bonding

ParameterExpected Value/ObservationSignificance
¹ʰJFH (NMR)> 0 HzDirect evidence of through-space interaction
N-H Chemical Shift (¹H NMR)Downfield shift in non-polar solventsIndicates proton deshielding due to H-bond
Temperature Coefficient (VT-NMR)Reduced valueSuggests sequestration of N-H in an intramolecular H-bond
H···F Distance (DFT)< Sum of van der Waals radiiIndicates close proximity necessary for H-bonding
N-H···F Angle (DFT)Approaching 180°Favorable geometry for a stronger hydrogen bond
Bond Critical Point (QTAIM)Present between H and FTheoretical confirmation of a bonding interaction

Halogen Bonding:

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophile. wikipedia.orgacs.orgprinceton.edu The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.org Fluorine, being the most electronegative and least polarizable halogen, is a very weak halogen bond donor and only forms such bonds when attached to a strongly electron-withdrawing group. acs.org

In this compound, the fluorine atom is attached to a secondary carbon. It is therefore highly unlikely to act as a halogen bond donor to the lone pair of the nitrogen or oxygen atoms within the same molecule. The dominant intramolecular interaction involving the fluorine atom is expected to be its role as a hydrogen bond acceptor.

The introduction of a fluorine atom can exert significant stereoelectronic effects, influencing the conformational preferences of both the oxolane and piperidine rings. These effects are a combination of hyperconjugation and electrostatic interactions.

Oxolane Ring Conformation:

The five-membered oxolane ring is flexible and typically adopts an envelope or twist conformation. The fluorine atom at the 3-position will influence this preference. The gauche effect, a stereoelectronic preference for a gauche arrangement of adjacent electron-withdrawing groups or a polar bond and a lone pair, will play a role. The C-F bond will tend to be gauche to the C-O bond of the ring ether. This is driven by a stabilizing hyperconjugative interaction, such as the donation of electron density from a C-H or C-C bonding orbital into the antibonding σ* orbital of the C-F bond (σC-H/C-C → σ*C-F).

Piperidine Ring Conformation:

The six-membered piperidine ring adopts a chair conformation. A substituent on a cyclohexane (B81311) ring generally prefers the equatorial position to minimize steric strain. However, in fluorinated piperidines, an axial preference for the fluorine atom is often observed. d-nb.infonih.gov This preference is attributed to a combination of stabilizing hyperconjugative interactions and electrostatic effects. d-nb.infonih.gov

In the case of this compound, the piperidine ring is unsubstituted, but the conformation will be influenced by the bulky spirocyclic fusion and any intramolecular interactions. The orientation of the N-H bond (axial or equatorial) will be a key factor. If an intramolecular N-H···F hydrogen bond is formed, it will lock the conformation of both rings into a specific arrangement. For instance, if the fluorine atom is in a pseudo-axial position on the oxolane ring, the piperidine ring may be forced into a conformation that allows the N-H to approach it, potentially influencing the axial/equatorial preference of the N-H proton.

Interactive Table: Key Stereoelectronic Effects of Fluorine

EffectDescriptionConsequence for this compound
Hyperconjugation Donation of electron density from a σ-bonding orbital to a neighboring σ*-antibonding orbital.Stabilizes conformations where the C-F bond is anti-periplanar to a C-H or C-C bond, influencing ring pucker.
Gauche Effect Preference for a gauche conformation between adjacent polar bonds or a polar bond and a lone pair.Influences the torsional angles within the oxolane ring, favoring specific envelope or twist forms.
Dipole-Dipole Interactions Repulsive or attractive interactions between bond dipoles.The C-F bond dipole will interact with the C-O and N-H bond dipoles, affecting the overall conformational energy landscape.
Intramolecular H-Bonding N-H···F-C interaction.Can act as a strong conformational lock, overriding other weaker stereoelectronic preferences.

Computational and Theoretical Studies on 3 Fluoro 1 Oxa 8 Azaspiro 4.5 Decane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the equilibrium geometry of molecules like 3-Fluoro-1-oxa-8-azaspiro[4.5]decane. The process involves finding the minimum energy structure on the potential energy surface. Functionals such as B3LYP, paired with basis sets like 6-311+G(d,p), are commonly employed for such tasks. nih.gov

Once the geometry is optimized, a vibrational analysis is typically performed. This calculation yields the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: Specific computational data for this molecule is not available in the published literature. The table below is a template for such data.

Parameter Bond Length (Å) / Angle (°)
C-F Bond Length Data not available
C-O Bond Lengths (THF ring) Data not available
C-N Bond Lengths (Piperidine ring) Data not available
C-C-F Bond Angle Data not available
C-O-C Bond Angle Data not available
Spirocyclic Center Angles Data not available

For a more rigorous determination of electronic structure and energetics, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are based on first principles without empirical parameterization. nih.gov They offer higher accuracy than DFT for properties like reaction energies and electron correlation effects, albeit at a significantly greater computational expense.

These high-level calculations could be used to refine the energy profile of different conformers of this compound and to accurately predict properties such as ionization potential and electron affinity.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule explores different conformations. researchgate.net

For a flexible molecule like this compound, which contains two fused rings, multiple low-energy conformations are likely to exist. MD simulations can explore the accessible conformational space, identifying the most populated states and the transitions between them. The resulting trajectory can be analyzed to generate a free energy profile, which maps the energy landscape as a function of specific dihedral angles or other collective variables. This provides a statistical understanding of the molecule's structural preferences. google.com

The conformation of a molecule can be significantly influenced by its environment. MD simulations can incorporate explicit solvent molecules (e.g., water) to model these effects realistically. By running simulations in a solvent box, it is possible to observe how hydrogen bonding and dielectric effects of the solvent alter the conformational equilibrium compared to the gas phase. This is crucial for understanding the behavior of the molecule in a biological context. digitellinc.com

Table 2: Conformational Analysis of this compound from Molecular Dynamics Note: Specific computational data for this molecule is not available in the published literature. The table below is a template for such data.

Conformational State Key Dihedral Angles (°) Population (%) in Water Relative Free Energy (kcal/mol)
Conformer A Data not available Data not available Data not available
Conformer B Data not available Data not available Data not available
Conformer C Data not available Data not available Data not available

In Silico Prediction of Ligand-Target Interactions

Given that related azaspirocyclic compounds are explored for their interaction with biological targets like sigma receptors, it is pertinent to use computational methods to predict the binding of this compound to proteins. mdpi.comnih.gov Molecular docking is a primary tool for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through a scoring function. These predictions can guide the synthesis and experimental testing of the compound as a potential therapeutic agent. The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. google.com

Table 3: Predicted Binding Affinity of this compound with Selected Biological Targets Note: Specific computational data for this molecule is not available in the published literature. The table below is a template for such data.

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
Sigma-1 Receptor Data not available Data not available
Muscarinic M1 Receptor Data not available Data not available
FAAH Data not available Data not available

Molecular Docking Simulations with Relevant Protein Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

As of the date of this article, a review of published scientific literature reveals no specific molecular docking studies for this compound against any protein receptors. Consequently, there is no available data to populate a table of binding affinities or to describe its interactions within a protein's active site.

Pharmacophore Modeling and Shape-Based Screening for Target Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. Shape-based screening is a virtual screening method that uses the 3D shape of a known active molecule to identify other potentially active compounds from a database.

There are currently no publicly available research articles that describe pharmacophore modeling or shape-based screening studies specifically involving this compound. Therefore, no pharmacophoric models or results from shape-based screening for this compound can be presented.

Computational Assessment of Chemical Reactivity and Selectivity

Transition State Calculations for Reaction Mechanisms

Transition state theory is a fundamental concept in chemical kinetics that describes the theoretical progression of a chemical reaction. Computational methods can be employed to calculate the structure and energy of transition states, providing valuable information about reaction mechanisms and rates.

A thorough search of the scientific literature indicates that no transition state calculations for reaction mechanisms involving this compound have been reported. As a result, data on calculated energy barriers and transition state geometries for this compound are not available.

Prediction of Regioselectivity in Chemical Transformations

Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. Computational models can predict the most likely site of reaction by analyzing the electronic and steric properties of the molecule.

There is no published research detailing the use of computational methods to predict the regioselectivity of chemical transformations for this compound. Therefore, no data on predicted regioselective outcomes for this compound can be provided.

Medicinal Chemistry Research Applications of 3 Fluoro 1 Oxa 8 Azaspiro 4.5 Decane Scaffolds

Scaffold Design Principles for Target Engagement

The design of effective ligands is a cornerstone of drug discovery. The unique structural features of the 3-Fluoro-1-oxa-8-azaspiro[4.5]decane scaffold, namely its spirocyclic nature and the presence of a fluorine atom, offer distinct advantages in achieving high target engagement and favorable pharmacological properties.

Advantages of Spirocyclic Architectures in Molecular Design

Spirocycles, which are characterized by two rings connected by a single common atom, offer several advantages in molecular design. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for a biological target. This structural rigidity reduces the entropic penalty upon binding to a receptor, a favorable thermodynamic consideration in drug design.

The introduction of a spirocyclic core can also significantly influence the physicochemical properties of a molecule. Compared to their non-spirocyclic or aromatic counterparts, spirocyclic compounds often exhibit improved aqueous solubility and metabolic stability. The increased fraction of sp3-hybridized carbon atoms in spirocycles is a desirable feature in modern drug discovery, as it is often associated with a higher success rate in clinical development.

Role of Fluorine in Modulating Bioisosterism and Ligand-Receptor Recognition

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to fine-tune their properties. The fluorine atom in This compound can play a crucial role in modulating bioisosterism and ligand-receptor interactions.

Fluorine is a bioisostere of a hydrogen atom, meaning it can replace hydrogen without significantly altering the steric profile of the molecule. However, its high electronegativity can profoundly impact the local electronic environment. This can lead to altered pKa values of nearby functional groups, formation of favorable intermolecular interactions with the receptor, and improved metabolic stability by blocking sites susceptible to oxidative metabolism. These modulations can ultimately enhance the binding affinity and selectivity of the ligand for its target.

Structure-Activity Relationship (SAR) Studies for Target Affinity and Selectivity

While specific research on the structure-activity relationship (SAR) of This compound is not extensively available in the public domain, studies on closely related analogues provide valuable insights into how modifications of this scaffold could influence receptor binding profiles. The sigma (σ) receptors, particularly the σ1 and σ2 subtypes, have been a key focus for derivatives of the 1-oxa-8-azaspiro[4.5]decane core.

Correlation of Substituent Effects with Receptor Binding Profiles (e.g., σ1, σ2 receptors)

Research on various derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold has demonstrated their potential as high-affinity ligands for sigma receptors. These receptors are implicated in a range of neurological disorders, making them attractive therapeutic targets.

A study by Jia et al. (2020) explored a series of 1-oxa-8-azaspiro[4.5]decane derivatives, revealing that substitutions on the piperidine (B6355638) nitrogen significantly impact affinity and selectivity for σ1 and σ2 receptors. nih.gov Although this study did not include the specific 3-fluoro analogue, it provides a framework for understanding how different functional groups attached to the core scaffold can modulate binding. For instance, the introduction of a fluoroalkoxy benzyl (B1604629) group on the nitrogen at position 8 resulted in ligands with nanomolar affinity for the σ1 receptor and moderate to good selectivity over the σ2 receptor. nih.gov

The table below summarizes the binding affinities of some representative 1-oxa-8-azaspiro[4.5]decane derivatives for σ1 and σ2 receptors, illustrating the impact of N-substitution.

CompoundN-Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
Derivative A 4-(2-Fluoroethoxy)benzyl0.4710.321.9
Derivative B 4-(3-Fluoropropoxy)benzyl0.6113.422.0
Derivative C 3-Methoxybenzyl1.252.844.0

Data adapted from Jia et al., Bioorg Med Chem. 2020 Jul 15;28(14):115560. nih.gov

These findings suggest that the electronic and steric properties of the substituent on the nitrogen atom are critical for achieving high affinity and selectivity. The presence of a fluorine atom at the 3-position of the 1-oxa-8-azaspiro[4.5]decane core would likely introduce further conformational constraints and alter the electronic properties of the oxolane ring, potentially leading to a unique binding profile at the sigma receptors.

Stereochemical Determinants of Biological Activity

The stereochemistry of a molecule is a critical factor in its interaction with a biological target. The This compound scaffold possesses a chiral center at the 3-position of the oxolane ring. The absolute configuration (R or S) at this position is expected to have a significant impact on the biological activity of the compound.

Development as Chemical Probes for Biological Systems

Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have shown considerable promise as chemical probes for in vivo imaging of biological targets, particularly the σ1 receptor, using Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of molecular processes in living subjects.

The development of radiolabeled ligands based on the 1-oxa-8-azaspiro[4.5]decane core has been an active area of research. For instance, a derivative of this scaffold was radiolabeled with fluorine-18 (B77423) ([¹⁸F]), a commonly used positron-emitting radionuclide. nih.gov The resulting radiotracer demonstrated high initial brain uptake and specific binding to σ1 receptor-rich regions in preclinical models. nih.gov

The potential for This compound to be developed into a chemical probe is significant. The fluorine atom at the 3-position could serve as a site for the introduction of a fluorine-18 label via nucleophilic substitution. A successful [¹⁸F]-labeled version of this compound could be a valuable tool for studying the distribution and density of its target receptors in the brain and other organs, potentially aiding in the diagnosis and understanding of various diseases.

The table below presents data on a representative [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative, highlighting its properties as a PET imaging agent.

RadiotracerTargetRadiochemical YieldRadiochemical PurityMolar Activity (GBq/μmol)Brain Uptake (2 min)
[¹⁸F]Derivative A σ1 Receptor12-35%>99%94-121High

Data adapted from Jia et al., Bioorg Med Chem. 2020 Jul 15;28(14):115560. nih.gov

The favorable properties of this related radiotracer underscore the potential of the This compound scaffold for the development of novel PET imaging agents.

Application in Radioligand Design for Positron Emission Tomography (PET) Imaging

The 1-oxa-8-azaspiro[4.5]decane framework is a key component in the design of novel radioligands for Positron Emission Tomography (PET) imaging, particularly for the sigma-1 (σ1) receptor. Researchers have successfully synthesized and evaluated a series of these derivatives, demonstrating their potential for in-vivo imaging. nih.govresearchgate.net

For instance, a fluorinated derivative, [¹⁸F]8, was developed and showed high initial uptake in the brains of mice. nih.govresearchgate.net Pre-treatment with a known σ1 receptor agonist, SA4503, led to a significant reduction in the brain-to-blood ratio of the radiotracer, confirming its specific binding to the target. nih.govresearchgate.net Similarly, another radiotracer, [¹⁸F]10, exhibited high brain uptake and did not show any brain-penetrant radiometabolites, a crucial characteristic for a clean imaging signal. PET/MRI imaging in rats further validated the suitable kinetics and high specific binding of [¹⁸F]10 to σ1 receptors in the brain.

In a separate line of research focused on oncology, the derivative 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, termed [¹⁸F]5a, was synthesized and evaluated as a potential tumor imaging agent. nih.gov This compound was prepared with a radiochemical purity greater than 95%. nih.govfigshare.com PET imaging studies using mouse xenograft models of human carcinoma and melanoma demonstrated significant accumulation of [¹⁸F]5a in the tumors. nih.govfigshare.com This accumulation was markedly reduced by pre-treatment with haloperidol, a known σ1 receptor ligand, indicating that the imaging signal was specific to σ1 receptor expression in the tumors. nih.govfigshare.com

Properties of [¹⁸F]-Labeled 1-oxa-8-azaspiro[4.5]decane Derivatives for PET Imaging

RadioligandRadiochemical YieldRadiochemical PurityMolar Activity (GBq/μmol)Key FindingReference
[¹⁸F]812-35%>99%94–121High initial brain uptake and specific binding to σ1 receptors. nih.govresearchgate.net
[¹⁸F]5aNot specified>95%25–45High accumulation in human carcinoma and melanoma xenografts. nih.govfigshare.com

Use in Binding Affinity Assays and Target Validation Studies

The 1-oxa-8-azaspiro[4.5]decane scaffold has been instrumental in target validation through its use in binding affinity assays. A series of seven ligands based on this scaffold exhibited high, nanomolar affinity for σ1 receptors, with Ki values ranging from 0.47 to 12.1 nM. nih.gov These compounds also showed moderate selectivity for σ1 over σ2 receptors. nih.govresearchgate.net

Specifically, the derivative 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) was found to possess a high affinity for σ1 receptors with a Ki value of 5.4 ± 0.4 nM. nih.govfigshare.com Its selectivity was demonstrated by being 30-fold lower for σ2 receptors and 1404-fold lower for the vesicular acetylcholine (B1216132) transporter. nih.govfigshare.com These precise binding characteristics are essential for validating the role of the σ1 receptor in various physiological and pathological processes.

Exploration as Ligands for Specific Biological Targets

Modulation of G-Protein Coupled Receptors (GPCRs), e.g., Muscarinic Receptors (M1, M2)

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic receptor agonists, which are targets for treating cognitive decline in conditions like Alzheimer's disease. nih.gov The initial compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (compound 17), showed potent but non-selective muscarinic activity. nih.gov

Through systematic modifications, researchers developed analogues with improved selectivity for M1 over M2 receptors. nih.gov Noteworthy examples include the 2-ethyl analogue (18), the 3-methylene analogue (29), dithioketal analogues (26 and 28), and an oxime analogue (37). nih.gov These compounds displayed a preferential affinity for M1 receptors. nih.gov Further investigation revealed that two compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29), acted as partial agonists at M1 receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices. nih.gov Based on its in vivo selectivity profile, the (-)-isomer of compound 29 was selected for further clinical investigation. nih.gov

Binding Affinities of 1-oxa-8-azaspiro[4.5]decane Derivatives for Muscarinic Receptors

CompoundModificationM1 Affinity (IC50, nM)M2 Affinity (IC50, nM)Selectivity (M2/M1)Reference
17Parent Compound14110.79 nih.gov
182-Ethyl analogue311103.5 nih.gov
293-Methylene analogue121109.2 nih.gov
373-Oxime analogue9.312013 nih.gov

Inhibition of Enzymes, e.g., Fatty Acid Amide Hydrolase (FAAH)

The 1-oxa-8-azaspiro[4.5]decane structure has been identified as a promising lead scaffold for the development of inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is a serine hydrolase that degrades endocannabinoid signaling molecules like anandamide (B1667382) and is a target for pain and inflammation. nih.gov

Researchers have identified novel inhibitor series based on this spirocyclic core with potent activity, demonstrating FAAH k(inact)/Ki values greater than 1500 M⁻¹s⁻¹. nih.gov The optimization of these lead compounds has focused on creating covalent inhibitors with favorable properties for central nervous system activity. nih.gov A patent has also been filed for 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds for their potential use in treating a wide range of conditions associated with FAAH activity, including pain, inflammation, anxiety, and depression. google.com

Interaction with Other Receptor Systems, e.g., Neuropeptide Y5 (NPY Y5) Receptors

There is no available research data linking this compound or its derivatives to the Neuropeptide Y5 (NPY Y5) receptor system.

Investigation in Oncology Research through Target Modulation, e.g., Fibroblast Growth Factor Receptors (FGFR4)

While there is no specific information on the modulation of Fibroblast Growth Factor Receptors (FGFR4) by this compound class, the 1-oxa-8-azaspiro[4.5]decane scaffold is relevant to oncology research through its targeting of σ1 receptors. As mentioned previously, the radiolabeled derivative [¹⁸F]5a has been successfully used for PET imaging of tumors due to the high expression of σ1 receptors in various cancer types. nih.govfigshare.com This application in cancer imaging underscores the potential utility of this scaffold in oncology, albeit through a different mechanism than FGFR4 modulation.

Strategies for Lead Optimization and Compound Library Generation

In the quest for novel therapeutics, the optimization of initial "hit" compounds into viable drug candidates is a critical and often arduous phase of medicinal chemistry. For scaffolds such as this compound, which offer a unique three-dimensional architecture, specific strategies are employed to systematically enhance their pharmacological properties. These strategies aim to improve potency, selectivity, and pharmacokinetic profiles, ultimately leading to the generation of compound libraries for extensive screening.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). FBDD begins with the screening of low molecular weight fragments (typically < 300 Da) that bind to a biological target with low affinity. amanote.com These fragments serve as efficient starting points for optimization, as they are less complex and offer more room for chemical modification compared to the larger, more complex hits often identified through HTS. The this compound core, with its defined stereochemistry and polarity, represents an attractive fragment for FBDD campaigns. Its rigid spirocyclic nature can provide valuable information about the topology of a target's binding site.

In a typical FBDD workflow, fragments containing the this compound moiety would be screened against a therapeutic target using biophysical techniques such as native mass spectrometry (nMS), surface plasmon resonance (SPR), or X-ray crystallography. nih.govrsc.org Once a fragment is identified as a binder, its binding mode is elucidated, and structure-guided growth strategies are employed to elaborate the fragment into a more potent lead compound. This can involve "fragment growing," where chemical extensions are added to the fragment to engage with adjacent pockets in the binding site, or "fragment linking," where two or more fragments that bind to different regions of the target are connected.

Scaffold hopping is another innovative strategy in medicinal chemistry that involves replacing the central core of a known active compound with a novel scaffold, while preserving the essential binding interactions. nih.gov This approach is particularly useful for navigating around intellectual property limitations, improving physicochemical properties, or discovering new modes of interaction with the target. The this compound scaffold can be considered a bioisosteric replacement for other spirocyclic or heterocyclic systems in known pharmacophores. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as selective σ1 receptor ligands, demonstrating that this core can effectively mimic the necessary interactions for high-affinity binding. nih.govresearchgate.net

A hypothetical scaffold hopping approach could involve replacing a known piperidine or a similar heterocyclic core in a bioactive compound with the this compound scaffold. The introduction of the fluorine atom can modulate the pKa of the nearby nitrogen, influence metabolic stability, and introduce a potential hydrogen bond acceptor, thereby altering the compound's properties in a predictable manner.

StrategyDescriptionApplication with this compound
Fragment-Based Drug Discovery (FBDD) Screening of low molecular weight fragments to identify starting points for lead optimization.The scaffold can be used as a core fragment to probe target binding sites and guide the design of more potent ligands.
Scaffold Hopping Replacing the core of a known active compound with a novel scaffold to improve properties or find new intellectual property.The this compound core can serve as a novel replacement for existing heterocyclic scaffolds in drug candidates.

Design of Conformationally Restricted Analogs for Enhanced Potency and Selectivity

A key challenge in drug design is to control the conformational flexibility of a molecule. While some flexibility is necessary for a ligand to adapt to its binding site, excessive flexibility can lead to a loss of entropy upon binding, resulting in lower affinity. Furthermore, flexible molecules can adopt multiple conformations, allowing them to bind to off-target receptors and causing unwanted side effects. The introduction of conformational constraints is a widely used strategy to address these issues.

Spirocyclic systems, such as this compound, are inherently rigid and are therefore excellent scaffolds for the design of conformationally restricted analogs. sigmaaldrich.com The spirocyclic fusion of the tetrahydrofuran (B95107) and piperidine rings locks the molecule into a well-defined three-dimensional shape. This pre-organization of the pharmacophoric elements can lead to a significant increase in binding affinity for the target receptor due to a more favorable entropic contribution to the free energy of binding.

The design of such analogs involves strategically placing functional groups on the rigid spirocyclic core to mimic the bioactive conformation of a more flexible parent molecule. For example, in the development of M1 muscarinic agonists, a series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated. nih.gov The rigid scaffold allowed for systematic modifications, leading to compounds with preferential affinity for M1 over M2 receptors and potent in vivo activity. nih.gov

The fluorine atom in the 3-position of the 1-oxa-8-azaspiro[4.5]decane scaffold can further enhance its utility in designing selective analogs. The fluorine can influence the local electronic environment and conformation of the tetrahydrofuran ring, potentially leading to more specific interactions with the target protein. Moreover, the fluorine can serve as a metabolic blocker, preventing oxidation at that position and thereby improving the pharmacokinetic profile of the compound.

The development of radioligands for sigma-1 receptors provides another example of how the 1-oxa-8-azaspiro[4.5]decane scaffold can be utilized. In one study, a series of derivatives were synthesized that exhibited nanomolar affinity for σ1 receptors with moderate to good selectivity over σ2 receptors. nih.gov The rigid scaffold was crucial for maintaining the necessary pharmacophore geometry for high-affinity binding.

Compound ClassModification on 1-oxa-8-azaspiro[4.5]decane ScaffoldImpact on Biological ActivityReference
M1 Muscarinic AgonistsSystematic modifications including 2-ethyl and 3-methylene analogsDisplayed preferential affinity for M1 receptors over M2 receptors and potent antiamnesic activity. nih.gov
Sigma-1 Receptor LigandsVarious substitutions on the azaspiro ring systemResulted in ligands with nanomolar affinity for σ1 receptors. nih.gov

Advanced Research Topics and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in 3-Fluoro-1-oxa-8-azaspiro[4.5]decane Design

The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the design and optimization of complex molecules like this compound. Machine learning (ML) algorithms are increasingly employed to navigate the vast chemical space and predict the properties of novel compounds, thereby accelerating the drug discovery process. nih.govharvard.edu

De Novo Design and Synthesis Prediction: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel spirocyclic scaffolds with desired therapeutic properties. harvard.edu These models learn from existing chemical data to generate structures that are both chemically valid and synthetically accessible. For the 1-oxa-8-azaspiro[4.5]decane core, AI can suggest novel substitution patterns to optimize target binding and pharmacokinetic profiles.

Molecular Property Prediction: AI models can predict a wide range of properties, including bioactivity, toxicity, and metabolic stability, from a compound's structure. harvard.edu This allows for the early-stage filtering of unpromising candidates and the prioritization of molecules with a higher probability of success. For instance, ML can predict how the fluorine atom in this compound influences properties like pKa and lipophilicity. nih.gov

Structure-Activity Relationship (SAR) Analysis: Machine learning can identify subtle patterns in SAR data that may not be apparent to human researchers, leading to more informed decisions in lead optimization. nih.gov By analyzing derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold, AI can guide the synthesis of more potent and selective compounds.

The application of these computational tools is expected to reduce the time and cost associated with bringing novel spirocyclic drugs to the clinic. nih.gov

Table 1: Applications of AI/ML in Spirocyclic Drug Design

AI/ML ApplicationDescriptionRelevance to this compound
Generative Models Algorithms (e.g., VAEs, GANs) that create new molecular structures with desired properties. harvard.eduDesign of novel derivatives with enhanced target affinity and optimized ADME properties.
Predictive Modeling Use of algorithms to predict molecular properties like bioactivity, toxicity, and solubility. harvard.eduEarly-stage assessment of virtual libraries to prioritize candidates for synthesis.
Synthesis Planning AI tools that suggest viable synthetic routes for complex molecules. harvard.eduOvercoming synthetic challenges associated with the spirocyclic core.
SAR Exploration Identification of complex relationships between chemical structure and biological activity. nih.govGuiding the modification of the scaffold to improve potency and selectivity.

High-Throughput Synthesis and Screening of Diversified this compound Libraries

To fully explore the therapeutic potential of the this compound scaffold, the generation and evaluation of large, structurally diverse compound libraries are essential. Advances in high-throughput synthesis (HTS) and screening are making this endeavor more feasible. lifechemicals.comnih.gov

Modern synthetic strategies, including flow chemistry and automated parallel synthesis, enable the rapid production of numerous analogs. vapourtec.com For the 1-oxa-8-azaspiro[4.5]decane core, these methods can facilitate the efficient introduction of a wide range of substituents at various positions, creating a library of compounds for biological testing. The use of supercritical fluid chromatography is also emerging as a viable method for the purification of large compound libraries. nih.gov

Once synthesized, these libraries can be subjected to high-throughput screening (HTS) against a panel of biological targets. nih.gov Phenotypic screening, in particular, allows for the identification of compounds with desired cellular effects without prior knowledge of the specific molecular target. This approach is well-suited for discovering novel activities for spirocyclic compounds.

The combination of high-throughput synthesis and screening provides a powerful platform for:

Identifying initial "hit" compounds with promising biological activity.

Exploring the structure-activity relationships within a compound series.

Discovering novel therapeutic applications for the spirocyclic scaffold.

Table 2: High-Throughput Methodologies in Drug Discovery

MethodologyDescriptionApplication to Spirocyclic Libraries
Parallel Synthesis Simultaneous synthesis of a large number of compounds in a spatially separated manner.Rapid generation of a diverse library of this compound analogs.
Flow Chemistry Continuous synthesis of compounds in a reactor system. vapourtec.comScalable and efficient production of key spirocyclic intermediates and final compounds. vapourtec.com
High-Throughput Screening (HTS) Automated testing of large numbers of compounds for biological activity. nih.govIdentification of hits from a diversified spirocyclic library against various biological targets.
Phenotypic Screening Screening compounds based on their effect on cellular or organismal phenotypes.Discovery of novel, potentially first-in-class, therapeutic applications for spirocyclic compounds.

Discovery of Novel Biological Targets Amenable to Spirocyclic Modulation

The unique three-dimensional shape of spirocycles like this compound allows them to interact with biological targets that are often challenging for more traditional, planar molecules. tandfonline.com This opens up opportunities for the discovery of novel therapeutic targets.

Systematic exploration of the chemical space populated by bioactive spirocycles has revealed their activity against a wide range of targets, including G protein-coupled receptors (GPCRs) and various enzymes. nih.gov Specifically, derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as selective ligands for sigma-1 receptors, which are implicated in a variety of neurological disorders. nih.gov

Future research will likely focus on identifying new protein-protein interactions (PPIs) and other "undruggable" targets that can be modulated by spirocyclic compounds. The rigid yet complex geometry of these scaffolds can provide the necessary structural elements to disrupt these challenging interactions with high specificity.

Interdisciplinary Collaborations in Structural Biology and Chemical Proteomics

Understanding how spirocyclic compounds interact with their biological targets at a molecular level is crucial for rational drug design. This requires close collaboration between medicinal chemists, structural biologists, and chemical proteomic experts.

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed three-dimensional structures of spirocyclic ligands bound to their target proteins. This information is invaluable for understanding the key binding interactions and for guiding the design of more potent and selective analogs.

Chemical Proteomics: This field uses chemical probes to identify the protein targets of small molecules in a complex biological system. By developing probes based on the this compound scaffold, researchers can identify its direct binding partners in cells, potentially uncovering novel mechanisms of action and off-target effects.

These interdisciplinary efforts will provide a deeper understanding of the biological activities of spirocyclic compounds and accelerate the development of new therapeutics.

Challenges and Opportunities in the Development of Fluorinated Spirocyclic Drug Candidates

The incorporation of fluorine into drug candidates, as seen in this compound, offers numerous advantages but also presents specific challenges.

Opportunities:

Enhanced Pharmacokinetic Properties: Fluorine substitution can improve metabolic stability by blocking sites of oxidation, increase membrane permeability, and modulate pKa to enhance bioavailability. nih.gov

Improved Target Binding: The high electronegativity of fluorine can lead to favorable interactions with the target protein, increasing binding affinity and potency. nih.gov

Conformational Control: The introduction of fluorine can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation. nih.gov

Challenges:

Synthetic Complexity: The synthesis of fluorinated spirocycles can be challenging, often requiring specialized reagents and multi-step reaction sequences. numberanalytics.comtandfonline.com The development of efficient and stereoselective fluorination methods is an active area of research. tandfonline.com

Toxicity Concerns: The potential for unique toxicity profiles of fluorinated compounds necessitates careful evaluation during preclinical development. numberanalytics.com

Regulatory Scrutiny: The development of fluorinated drugs is subject to rigorous regulatory oversight, with a focus on their safety and environmental impact. numberanalytics.com

Despite these challenges, the potential benefits of fluorination in combination with the unique properties of the spirocyclic scaffold make this an exciting and promising area for future drug discovery efforts. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-1-oxa-8-azaspiro[4.5]decane?

The synthesis typically involves multi-step reactions using spirocyclic intermediates and fluorinated precursors. Key steps include:

  • Spirocyclic Core Formation : Reacting ketones or aldehydes with amines under controlled conditions to form the oxa-azaspiro scaffold. For example, 3,3-difluoro derivatives are synthesized via reactions between benzoyl precursors and spirocyclic intermediates .
  • Fluorination : Introducing fluorine via electrophilic fluorination or using fluorinated building blocks (e.g., 3,5-difluorobenzoyl groups) .
  • Protection Strategies : Employing protecting groups (e.g., tert-butoxycarbonyl) to prevent undesired side reactions during functionalization .
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. How can researchers characterize the purity and structural integrity of this compound?

Spectroscopic and chromatographic methods are critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the spirocyclic structure and fluorine placement. For example, fluorine substituents cause distinct splitting patterns in the spectra .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
  • HPLC/UPLC : Assess purity (>95%) using reverse-phase columns with UV detection .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound derivatives?

Contradictions often arise from structural analogs or assay variability. Strategies include:

  • Comparative Structural Analysis : Testing derivatives with systematic substitutions (e.g., replacing fluorine with methyl groups) to isolate activity drivers .
  • Dose-Response Studies : Establishing IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify context-dependent effects .
  • Statistical Validation : Using one-way ANOVA or multivariate analysis to assess reproducibility and significance of results .
  • Meta-Analysis : Cross-referencing data with structurally similar compounds (e.g., 1-oxa-8-azaspiro[4.5]decan-2-one hydrochloride) to infer mechanistic pathways .

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

Yield optimization requires balancing reaction parameters:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict moisture control .
  • Temperature Control : Low temperatures (–10°C to 0°C) minimize side reactions during fluorination steps .
  • Catalyst Screening : Testing Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to accelerate spirocycle formation .
  • Process Engineering : Scaling reactions using flow chemistry or microwave-assisted synthesis to improve reproducibility and reduce reaction time .

Q. How does fluorination at the 3-position influence the compound’s pharmacokinetic properties?

Fluorine’s electronegativity and steric effects alter:

  • Lipophilicity : LogP values increase with fluorination, enhancing membrane permeability but potentially reducing solubility. Computational tools like Molinspiration validate these trends .
  • Metabolic Stability : Fluorine resists oxidative metabolism, as shown in microsomal stability assays comparing fluorinated vs. non-fluorinated analogs .
  • Target Binding : Fluorine’s hydrogen-bonding capacity can improve affinity for enzymes like cyclooxygenase-2 (COX-2), as seen in molecular docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.